6-Bromo-4-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

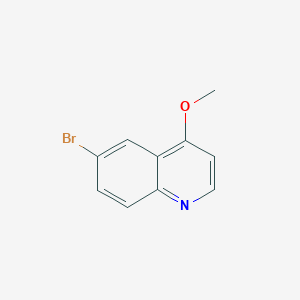

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLGLUBASOBKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672342 | |

| Record name | 6-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874792-20-8 | |

| Record name | 6-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-methoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, 6-Bromo-4-methoxyquinoline (CAS No: 874792-20-8) has emerged as a particularly valuable intermediate.[3] The strategic placement of a methoxy group at the 4-position and a bromine atom at the 6-position provides a unique combination of electronic properties and synthetic versatility. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of vast chemical space in the quest for novel therapeutics.[4][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, detail a robust synthetic protocol, explore its reactivity, and discuss its application as a foundational building block in the development of next-generation therapeutics, particularly in oncology.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 874792-20-8 | [3][6] |

| Molecular Formula | C₁₀H₈BrNO | [3][7] |

| Molecular Weight | 238.08 g/mol | [7][8] |

| Appearance | White solid | [3] |

| Exact Mass | Calculated (M+): 236.9789 | [3] |

| Measured (EI-HRMS): 236.9784 | [3] |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the commercially available 6-bromo-4-chloroquinoline as the starting material. The chloro group at the 4-position is activated towards substitution by the electron-withdrawing nature of the quinoline ring system, allowing for its displacement by a methoxide anion.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from a high-yield procedure that demonstrates the straightforward nature of this key transformation.[3]

Objective: To synthesize this compound from 6-bromo-4-chloroquinoline.

Materials:

-

6-bromo-4-chloroquinoline (1.0 eq)

-

Sodium methoxide (5.0 eq)

-

Methanol (Anhydrous)

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, dissolve 6-bromo-4-chloroquinoline (1.0 eq, e.g., 12.12 g, 50 mmol) in anhydrous methanol (e.g., 200 mL) at room temperature with stirring.

-

To this solution, carefully add sodium methoxide (5.0 eq, e.g., 13.50 g, 250 mmol). The use of a significant excess of the nucleophile ensures the reaction proceeds to completion.

-

Transfer the reaction mixture to a sealed reaction flask or a vessel equipped with a reflux condenser.

-

Heat the mixture to 120 °C and maintain this temperature with vigorous stirring for 15 hours. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

-

After the reaction period, cool the mixture to room temperature.

-

Remove the methanol solvent by distillation under reduced pressure (rotary evaporation).

-

Dilute the resulting residue with deionized water. This will cause the organic product to precipitate out of the aqueous solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with deionized water to remove any remaining inorganic salts.

-

Air-dry the solid to obtain the crude product. The reported yield for this procedure is 10.8 g (90.8%) of this compound as a white solid.[3]

-

(Optional) The product can be further purified by recrystallization from acetonitrile if required.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in its capacity for controlled, site-selective modification. The C6-Br bond is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is one of the most powerful methods for generating libraries of analogues for structure-activity relationship (SAR) studies.[5]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds.

General Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the 6-position of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

-

To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-methoxyquinoline product.

Applications in Drug Discovery

The quinoline core is a cornerstone of many therapeutic agents, and derivatives of this compound are actively investigated as inhibitors of key cellular processes, particularly in cancer.[2] The ability to easily modify the 6-position allows for the optimization of potency and selectivity against specific biological targets.

Role as a Scaffold for Kinase Inhibitors

Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[1] By using this compound as a starting point, medicinal chemists can synthesize compounds that bind to the ATP pocket of kinases like PI3K, Akt, or mTOR, thereby inhibiting their function and inducing cancer cell death (apoptosis).[1]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Spectroscopic Analysis

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show a characteristic singlet for the methoxy (-OCH₃) protons around δ 3.5-4.5 ppm. The aromatic region (δ 7.0-9.0 ppm) will display a set of coupled doublets and doublets of doublets corresponding to the protons on the quinoline core.

-

¹³C NMR: The spectrum will exhibit 10 distinct signals, including one for the methoxy carbon (around δ 55-60 ppm) and nine for the aromatic carbons of the quinoline ring.

-

-

Mass Spectrometry (MS): The mass spectrum is distinguished by a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[9] This isotopic signature is definitive for the presence of a single bromine atom (natural abundance: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, as shown in the properties table.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or a face shield.[7][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[7]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[7][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Rinse mouth with water and call a physician or poison control center immediately. Do not induce vomiting.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 874792-20-8 [chemicalbook.com]

- 4. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cenmed.com [cenmed.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. angenechemical.com [angenechemical.com]

6-Bromo-4-methoxyquinoline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-4-methoxyquinoline

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. We detail a robust synthetic protocol and leverage a multi-technique spectroscopic approach—encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—to unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, ensuring a self-validating and reproducible workflow.

Introduction and Significance

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Their broad spectrum of biological activities makes them privileged scaffolds in drug discovery. This compound (C₁₀H₈BrNO) is an important intermediate used in the synthesis of more complex molecules.[3] Accurate structural confirmation is a non-negotiable prerequisite for its use in any subsequent research or development application. This guide establishes a definitive workflow for that purpose.

The molecular structure of this compound is presented below. The primary objective of this guide is to describe the analytical methodologies used to verify this structure from a newly synthesized sample.

Caption: Molecular Structure of this compound.

Synthesis and Purification

The reliable synthesis of the target compound is the first step in its analysis. We employ a nucleophilic aromatic substitution reaction, a robust and well-documented method for this class of compounds.

Experimental Protocol: Synthesis

-

Reactant Preparation : In a dry reaction flask, dissolve 6-bromo-4-chloroquinoline (12.12 g, 50 mmol) in 200 mL of anhydrous methanol at room temperature.[4]

-

Reagent Addition : To this solution, add sodium methanolate (13.50 g, 250 mmol) in portions while stirring.[4] The use of a significant excess of sodium methanolate drives the reaction to completion.

-

Reaction : Seal the reaction flask and heat the mixture to 120 °C for 15 hours.[4] The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the quinoline ring.

-

Work-up : After cooling to room temperature, remove the methanol under reduced pressure. Dilute the resulting residue with deionized water.[4]

-

Isolation : Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining salts. Air-dry the solid to yield the crude product.[4]

-

Purification : Further purify the crude product by recrystallization from acetonitrile to obtain this compound as a white solid.[4]

Spectroscopic Structure Elucidation Workflow

The core of the structure confirmation relies on the synergistic use of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.

Caption: Workflow for the Structure Elucidation of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight and, crucially for halogenated compounds, the elemental composition through isotopic patterns. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, produces a highly characteristic M+ and M+2 isotopic pattern.[5]

Expected Data:

-

Molecular Formula: C₁₀H₈BrNO

-

Molecular Weight: 238.08 g/mol [4]

-

High-Resolution MS (HRMS): The calculated exact mass for the molecular ion [M]⁺ is 236.9789.[4] An experimental measurement matching this value confirms the elemental formula.

-

Isotopic Pattern: A mass spectrum should exhibit two major peaks for the molecular ion: one for [C₁₀H₈⁷⁹BrNO]⁺ and another of nearly identical intensity at two mass units higher for [C₁₀H₈⁸¹BrNO]⁺.

Experimental Protocol: HRMS (EI)

-

Sample Preparation : Prepare a dilute solution of the purified compound in a volatile solvent like methanol or acetonitrile.

-

Introduction : Introduce the sample into the mass spectrometer. For a compound like this, Electron Ionization (EI) is a suitable method.[5]

-

Analysis : The instrument ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio.

-

Data Interpretation : Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of one bromine atom. An observed value of m/z 236.9784 has been reported, which is in excellent agreement with the calculated value.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.[6][7]

Experimental Protocol: NMR

-

Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.6 - 8.8 | Doublet (d) | 1H | H-2 | Adjacent to the electronegative nitrogen atom, leading to a downfield shift. Coupled to H-3. |

| ~ 8.0 - 8.2 | Doublet (d) | 1H | H-5 | Peri-deshielding effect from the nitrogen lone pair and influence of the fused ring system. Coupled to H-7 (meta). |

| ~ 7.8 - 8.0 | Doublet of Doublets (dd) | 1H | H-7 | Ortho-coupled to H-8 and meta-coupled to H-5. |

| ~ 7.5 - 7.7 | Doublet (d) | 1H | H-8 | Ortho-coupled to H-7. |

| ~ 6.8 - 7.0 | Singlet (s) | 1H | H-3 | Located on the pyridine ring, adjacent to the methoxy-substituted carbon. |

| ~ 4.1 - 4.3 | Singlet (s) | 3H | -OCH₃ | Protons of the methoxy group are chemically equivalent and show no coupling. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-4 | Carbon directly attached to the electronegative oxygen atom of the methoxy group. |

| ~ 150 - 155 | C-2 | Carbon adjacent to the ring nitrogen. |

| ~ 145 - 150 | C-8a | Bridgehead carbon adjacent to nitrogen. |

| ~ 130 - 135 | C-7 | Aromatic CH carbon. |

| ~ 125 - 130 | C-5 | Aromatic CH carbon. |

| ~ 120 - 125 | C-4a | Bridgehead carbon. |

| ~ 115 - 120 | C-6 | Carbon directly attached to the bromine atom. |

| ~ 120 - 125 | C-8 | Aromatic CH carbon. |

| ~ 95 - 100 | C-3 | Aromatic CH carbon on the pyridine ring. |

| ~ 55 - 60 | -OCH₃ | Methoxy carbon, typically found in this region. |

Note: Specific chemical shifts are predictions based on known substituent effects on the quinoline ring system. Actual values may vary slightly.[6][8]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9] It is an excellent tool for quickly confirming the presence of key structural features.

Experimental Protocol: IR

-

Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of the purified compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | -OCH₃ group |

| 1620 - 1580 | C=N Stretch | Quinoline ring |

| 1550 - 1450 | C=C Stretch | Aromatic ring |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl-alkyl ether |

| 1050 - 1000 | C-O Stretch (symmetric) | Aryl-alkyl ether |

| 600 - 500 | C-Br Stretch | Bromo-aromatic |

The presence of these characteristic peaks provides strong evidence for the aromatic quinoline core, the methoxy group, and the bromine substituent.[10]

Data Synthesis and Final Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all three analytical techniques.

-

MS confirms the correct molecular weight (238.08 g/mol ) and elemental formula (C₁₀H₈BrNO) via HRMS and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.[4]

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the substitution pattern on the quinoline ring. The number of signals, their chemical shifts, multiplicities, and integrations align perfectly with the proposed structure.

-

IR spectroscopy confirms the presence of all key functional groups: the aromatic system, the ether linkage of the methoxy group, and the carbon-bromine bond.

This triangulation of evidence from orthogonal analytical methods provides a self-validating system, leading to an unambiguous confirmation of the compound's identity as this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-impermeable gloves, and safety goggles.[11]

-

Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

First Aid : In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. atlantis-press.com [atlantis-press.com]

- 4. This compound | 874792-20-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

Core Compound Identification and Overview

An In-Depth Technical Guide to 6-Bromo-4-methoxyquinoline

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, validated synthetic protocols, key applications, and essential safety procedures, offering field-proven insights beyond standard catalog data.

This compound is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The specific substitution pattern of this compound—a bromine atom at the 6-position and a methoxy group at the 4-position—makes it a versatile intermediate for further chemical elaboration. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The methoxy group, a key pharmacophoric element in many bioactive molecules, modulates the electronic properties and metabolic stability of the quinoline ring.

Molecular Structure:

Caption: Chemical Structure of this compound.

Physicochemical and Safety Data

Quantitative data for this compound has been consolidated for ease of reference. This information is critical for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 874792-20-8 | [3][4] |

| Molecular Formula | C₁₀H₈BrNO | [3][5] |

| Molecular Weight | 238.08 g/mol | [3][5] |

| IUPAC Name | This compound | [4] |

| Hazard Statement Codes | H302, H315, H319, H335 | [5] |

| Precautionary Codes | P261, P305+P351+P338 | [5] |

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is most reliably achieved through a multi-step process starting from a commercially available precursor. The following pathway is based on established chemical transformations of quinoline systems, ensuring high reproducibility.[6][7]

The chosen strategy involves the initial construction of the quinoline core to form 6-Bromo-4-hydroxyquinoline, followed by chlorination and subsequent nucleophilic substitution to install the methoxy group.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-4-chloroquinoline from 6-Bromo-4-hydroxyquinoline

This initial step converts the hydroxyl group at the 4-position into a good leaving group (chloride), preparing the scaffold for the introduction of the methoxy nucleophile.

-

Principle (Causality): Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for the dehydration and chlorination of hydroxyl groups on nitrogen-containing heteroaromatic rings like quinolines and pyridines. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of the Vilsmeier reagent, a more potent chlorinating agent. The reaction is driven to completion by heating under reflux.[6][7]

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Bromo-4-hydroxyquinoline (1.0 eq).[8]

-

Carefully add phosphorus oxychloride (POCl₃, ~10 eq) and a catalytic amount of DMF (~0.1 eq) in a fume hood.[6]

-

Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-6 hours, monitoring the reaction progress by TLC.[7]

-

After completion, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.[6]

-

Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-4-chloroquinoline.[7]

-

Step 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution (SₙAr) reaction, where the chloride at the activated 4-position is displaced by a methoxide anion.

-

Principle (Causality): The electron-withdrawing nitrogen atom in the quinoline ring activates the 4-position towards nucleophilic attack. Sodium methoxide (NaOCH₃) serves as a potent source of the methoxide nucleophile. Methanol is an ideal solvent as it readily dissolves the sodium methoxide and has a suitable boiling point for the reaction to proceed at a reasonable rate under reflux.

-

Methodology:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium methoxide solution.

-

Add 6-Bromo-4-chloroquinoline (1.0 eq) to the methanolic sodium methoxide solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block for creating libraries of more complex molecules for biological screening.[9] The quinoline core itself is associated with a vast range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities.[2][10][11]

This intermediate serves as a scaffold that can be systematically modified at two key positions to explore the structure-activity relationship (SAR) of new chemical entities.

Caption: Role as a scaffold in drug discovery.

-

Modification at C6 (Bromo Position): The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amine groups, enabling rapid diversification of the scaffold to probe interactions with biological targets.

-

Modification at C4 (Methoxy Position): The methoxy group can be a critical pharmacophore. It can also be cleaved (O-demethylation) using reagents like boron tribromide (BBr₃) to reveal a 4-hydroxyquinoline.[8] This hydroxyl group can then be used for further functionalization, such as ether or ester formation, or it may be a key hydrogen-bonding moiety in a final drug candidate.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following guidelines are synthesized from available safety data sheets.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Avoid formation of dust and aerosols.[3]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3]

-

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 874792-20-8 [chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4-methoxyquinoline: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 6-Bromo-4-methoxyquinoline, a key heterocyclic compound. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental physicochemical properties, detailed synthetic protocols, analytical characterization, and its emerging applications in medicinal chemistry. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Physicochemical Properties

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 6-position and a methoxy group at the 4-position provides a chemically versatile molecule for further functionalization.

A summary of its key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.1 g/mol | [1] |

| Exact Mass | 236.9789 g/mol | [3] |

| CAS Number | 874792-20-8 | [1][3] |

It is crucial to differentiate this compound from its isomers, which may have similar molecular weights but different chemical reactivity and biological activity. For instance, 4-Bromo-6-methoxyquinoline (CAS: 42881-66-3) and 6-Bromo-2-methoxyquinoline (CAS: 99455-05-7) share the same molecular formula and a molecular weight of approximately 238.08 g/mol .[2][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction from a readily available precursor, 6-bromo-4-chloroquinoline. This multi-step synthesis is a foundational process for accessing this important research chemical.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-stage process starting from 4-bromoaniline. This pathway is designed for efficiency and scalability in a laboratory setting.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocols

This initial step involves the cyclization of 4-bromoaniline. One established method utilizes Meldrum's acid and triethyl orthoformate.[6]

-

A mixture of 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (prepared from Meldrum's acid and triethyl orthoformate) is dissolved in ethanol.

-

The solution is refluxed at 80°C for approximately 3.5 hours.[6]

-

Upon cooling, the intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, precipitates and is collected by filtration.[6]

-

This intermediate is then added to preheated diphenyl ether and stirred at reflux for a short duration (e.g., 10 minutes) to effect cyclization.[6]

-

After cooling, the product, 6-bromoquinolin-4-ol, is precipitated by the addition of petroleum ether, filtered, and washed.[6]

Causality Behind Experimental Choices: The use of diphenyl ether as a high-boiling solvent is critical for providing the necessary thermal energy to drive the intramolecular cyclization and formation of the quinolinone ring system.

The hydroxyl group at the 4-position is then converted to a chlorine atom, which is a better leaving group for the subsequent nucleophilic substitution.

-

6-Bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[7]

-

The mixture is refluxed at 110°C for about 3 hours.[7]

-

After the reaction, excess POCl₃ is removed by distillation.

-

The residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.[7]

-

The product, 6-bromo-4-chloroquinoline, is then extracted with a suitable organic solvent like dichloromethane.[7]

Trustworthiness of Protocol: The careful, portion-wise addition of the reaction mixture to ice water is a critical safety and procedural step to manage the highly exothermic quenching of residual POCl₃.

The final step is a nucleophilic aromatic substitution where the chloro group is displaced by a methoxy group.

-

6-Bromo-4-chloroquinoline is dissolved in methanol.[3]

-

Sodium methoxide is added to the solution.[3]

-

The reaction mixture is heated in a sealed vessel at 120°C for approximately 15 hours.[3]

-

After cooling, the methanol is removed under reduced pressure.

-

The residue is diluted with water, causing the product, this compound, to precipitate as a solid, which is then collected by filtration.[3] The product can be further purified by recrystallization from acetonitrile.[3]

Expertise in Action: The use of a sealed reaction vessel is necessary to prevent the loss of volatile methanol at the elevated reaction temperature, ensuring the reaction proceeds to completion. The excess sodium methoxide acts as both the nucleophile and a base to neutralize any generated HCl.

Analytical Characterization

Ensuring the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound, the expected m/z value for the molecular ion [M]⁺ is 236.9789.[3] The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific peak assignments for this compound are not detailed in the provided search results, a general protocol for acquiring such data is as follows:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons.

-

¹³C NMR: A proton-decoupled ¹³C spectrum will reveal the number of unique carbon environments, including those of the quinoline core and the methoxy group.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, such as 6-bromoquinoline, are valuable building blocks for creating novel therapeutic agents.[8][9]

Role as a Synthetic Intermediate

This compound, and its parent compound 6-bromoquinoline, serve as versatile intermediates. The bromine atom at the 6-position is particularly useful for introducing further chemical diversity through cross-coupling reactions like the Suzuki-Miyaura coupling.[10] This allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

Derivatives of the quinoline core have demonstrated a wide range of biological activities. While specific applications for this compound are still emerging, the broader class of quinoline compounds has shown promise in several therapeutic areas:

-

Oncology: Many quinoline derivatives have been investigated as anticancer agents.[9] For example, some function as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[9]

-

Anti-inflammatory and Antimicrobial Agents: The quinazolinone core, structurally related to quinoline, has been explored for anti-inflammatory and antimicrobial applications.[8]

The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby blocking downstream signaling and inhibiting cell proliferation or survival.

Caption: Generalized mechanism of kinase inhibition by quinoline derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its quinoline core make it an important building block for the development of novel, biologically active compounds. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1. cenmed.com [cenmed.com]

- 2. usbio.net [usbio.net]

- 3. This compound | 874792-20-8 [chemicalbook.com]

- 4. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 6-Bromo-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methoxyquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₈BrNO and a molecular weight of approximately 238.08 g/mol . The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The introduction of a bromine atom and a methoxy group to the quinoline ring system significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

A. Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.[1]

-

-

Instrumentation and Data Acquisition:

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2]

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to approximately 12-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 220-250 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Workflow for NMR Analysis

Caption: General experimental workflow for NMR analysis of this compound.

B. Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons and the three protons of the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom, and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-2 |

| ~7.95 | d | 1H | H-8 |

| ~7.80 | d | 1H | H-5 |

| ~7.65 | dd | 1H | H-7 |

| ~6.80 | d | 1H | H-3 |

| ~4.00 | s | 3H | -OCH₃ |

Interpretation:

-

H-2 (~8.70 ppm, d): The proton at the 2-position is adjacent to the electronegative nitrogen atom, which strongly deshields it, causing it to appear at the lowest field.[3] It is expected to be a doublet due to coupling with H-3.

-

H-8 (~7.95 ppm, d): The H-8 proton experiences deshielding due to the peri-effect of the nitrogen lone pair and will appear as a doublet coupled to H-7.[3]

-

H-5 (~7.80 ppm, d): The H-5 proton is ortho to the bromine atom, which will have a deshielding effect. It will appear as a doublet.

-

H-7 (~7.65 ppm, dd): This proton is coupled to both H-8 and H-5, resulting in a doublet of doublets.

-

H-3 (~6.80 ppm, d): The proton at the 3-position is coupled to H-2, appearing as a doublet. The electron-donating methoxy group at the 4-position will shield this proton, causing it to appear at a relatively higher field compared to other aromatic protons.

-

-OCH₃ (~4.00 ppm, s): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet.

C. Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-4 |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~145.0 | C-6 |

| ~135.0 | C-8 |

| ~130.0 | C-5 |

| ~128.0 | C-7 |

| ~122.0 | C-4a |

| ~100.0 | C-3 |

| ~56.0 | -OCH₃ |

Interpretation:

-

C-4 (~162.0 ppm): This carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift.

-

C-2 (~150.0 ppm): The carbon adjacent to the nitrogen atom is significantly deshielded.

-

C-8a and C-4a (~148.5 and ~122.0 ppm): These are the quaternary carbons at the ring fusion.

-

C-6 (~145.0 ppm): The carbon bearing the bromine atom will be deshielded.

-

C-8, C-5, C-7 (~135.0, ~130.0, ~128.0 ppm): These are the remaining aromatic carbons.

-

C-3 (~100.0 ppm): This carbon is shielded by the adjacent methoxy group.

-

-OCH₃ (~56.0 ppm): The carbon of the methoxy group will appear in the typical region for sp³ hybridized carbons attached to an oxygen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic quinoline ring system, the C-O stretching of the methoxy group, and the C-Br bond.

A. Experimental Protocol for FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.[4]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Average multiple scans to improve the signal-to-noise ratio.

-

Workflow for FT-IR Analysis

Caption: General experimental workflow for FT-IR analysis of this compound.

B. Predicted IR Spectrum and Interpretation

The predicted IR spectrum of this compound will exhibit the following characteristic absorption bands:

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (-OCH₃) |

| 1620-1580 | Strong-Medium | C=C and C=N stretching (quinoline ring) |

| 1500-1400 | Strong-Medium | Aromatic ring skeletal vibrations |

| 1250-1200 | Strong | Asymmetric C-O-C stretching (aryl ether)[5] |

| 1050-1000 | Strong | Symmetric C-O-C stretching (aryl ether)[6] |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 600-500 | Medium-Weak | C-Br stretching |

Interpretation:

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): These absorptions are characteristic of C-H bonds on an aromatic ring.[7]

-

Aliphatic C-H Stretching (2950-2850 cm⁻¹): These bands arise from the stretching vibrations of the C-H bonds in the methoxy group.

-

C=C and C=N Stretching (1620-1580 cm⁻¹): The quinoline ring contains both C=C and C=N bonds, which give rise to strong absorptions in this region.

-

Aromatic Ring Skeletal Vibrations (1500-1400 cm⁻¹): These are characteristic absorptions for the vibrations of the entire aromatic ring system.

-

C-O-C Stretching (1250-1200 cm⁻¹ and 1050-1000 cm⁻¹): The asymmetric and symmetric stretching vibrations of the aryl ether linkage are expected to be strong and are diagnostic for the methoxy group.[5][6]

-

C-H Out-of-plane Bending (850-750 cm⁻¹): The pattern of these strong absorptions can sometimes provide information about the substitution pattern of the aromatic ring.

-

C-Br Stretching (600-500 cm⁻¹): The absorption due to the C-Br stretching vibration is typically found in the fingerprint region of the spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by the presence of a molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

A. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Analyze the sample using a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

-

For EI, the sample is introduced into the ion source where it is bombarded with a beam of high-energy electrons.

-

For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Mass Spectrometry Analysis

Caption: General experimental workflow for mass spectrometry analysis of this compound.

B. Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio.[9]

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 237 | ~100% | [M]⁺ (C₁₀H₈⁷⁹BrNO) |

| 239 | ~98% | [M+2]⁺ (C₁₀H₈⁸¹BrNO) |

| 222 | Variable | [M-CH₃]⁺ |

| 194 | Variable | [M-CH₃-CO]⁺ |

| 156 | Variable | [M-Br]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺ and [M+2]⁺ at m/z 237 and 239): The most important feature of the mass spectrum will be the pair of peaks for the molecular ion. The peak at m/z 237 corresponds to the molecule containing the ⁷⁹Br isotope, and the peak at m/z 239 corresponds to the molecule with the ⁸¹Br isotope. The nearly equal abundance of these two isotopes will result in two peaks of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.[9][10]

-

Fragmentation Pattern:

-

[M-CH₃]⁺ (m/z 222/224): Loss of a methyl radical from the methoxy group is a common fragmentation pathway.

-

[M-CH₃-CO]⁺ (m/z 194/196): Subsequent loss of a molecule of carbon monoxide from the [M-CH₃]⁺ fragment is also possible.

-

[M-Br]⁺ (m/z 156): Cleavage of the C-Br bond would result in a fragment at m/z 156.

-

IV. Summary of Spectral Data

The following table summarizes the predicted key spectral data for this compound.

| Spectroscopic Technique | Key Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.70 (d, 1H), ~7.95 (d, 1H), ~7.80 (d, 1H), ~7.65 (dd, 1H), ~6.80 (d, 1H), ~4.00 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~162.0, ~150.0, ~148.5, ~145.0, ~135.0, ~130.0, ~128.0, ~122.0, ~100.0, ~56.0 |

| IR (KBr Pellet, cm⁻¹) | ~3100-3000 (Ar C-H), ~2950-2850 (Ali C-H), ~1620-1580 (C=C, C=N), ~1250-1200 & 1050-1000 (C-O-C), ~600-500 (C-Br) |

| Mass Spectrometry (EI) | m/z 237/239 ([M]⁺/[M+2]⁺, ~1:1 ratio) |

V. Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted NMR, IR, and MS spectra of this compound. By leveraging the known spectral data of analogous compounds and fundamental principles of spectroscopy, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data, ensuring consistency and reliability in experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable spectrum of biological activities.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the development of a multitude of therapeutic agents that address a wide array of human diseases.[3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, antiviral, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to harness the full therapeutic potential of this versatile molecular framework. We will explore how strategic modifications to the quinoline core can lead to highly potent and selective agents, paving the way for the next generation of innovative therapeutics.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, with its molecular formula C₉H₇N, is characterized by a fused benzene and pyridine ring system.[1][4] This arrangement confers upon it a unique electronic distribution and a planar structure that is amenable to a wide range of chemical modifications. The presence of the nitrogen atom influences the reactivity of the ring system, making it a weak tertiary base.[5] The true pharmacological power of quinoline lies not in the parent molecule itself, which has limited biological importance, but in the vast chemical space that can be explored through the introduction of various substituents at different positions of the bicyclic ring.[6] This synthetic tractability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of drugs with enhanced efficacy and reduced toxicity. A testament to its therapeutic importance is the number of quinoline-based drugs that have received FDA approval for a variety of clinical indications.[3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and progression.[4][5][7] These compounds have demonstrated efficacy against a multitude of cancer cell lines, including those of the breast, colon, lung, and kidney.[7] The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer, induce apoptosis, and inhibit cell cycle progression and angiogenesis.[4][5][7][8][9][10]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is multifaceted, targeting several key cellular processes:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[8][10][11][12] Several FDA-approved drugs, including bosutinib, lenvatinib, and cabozantinib, are quinoline-containing kinase inhibitors.[9][13]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway for cell growth, survival, and proliferation, and its deregulation is a common feature in many cancers.[14] Quinoline derivatives have been developed to effectively inhibit key components of this pathway, leading to the induction of apoptosis.[5][14][15][16]

-

Induction of Apoptosis: A significant mechanism by which quinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[8][10] This can be achieved through various means, including the disruption of the mitochondrial membrane potential and the activation of caspases.[14]

-

Cell Cycle Arrest: Quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][5][8][9] This is often achieved by modulating the levels of key cell cycle regulatory proteins.

-

Inhibition of Angiogenesis: By targeting pathways like VEGFR, quinoline derivatives can inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[8][10]

-

Disruption of Cell Migration: Some quinoline derivatives have been shown to interfere with the processes of cell migration and invasion, which are critical for cancer metastasis.[4][5][9]

Quantitative Data: Anticancer Activity of Representative Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid 33 | MCF-7 (Breast) | Not Specified | 37.07 nM | [10] |

| Quinoline-Chalcone Hybrid 39 | A549 (Lung) | Not Specified | 1.91 | [10] |

| Quinoline-Chalcone Hybrid 40 | K-562 (Leukemia) | Not Specified | 5.29 | [10] |

| Quinoline Derivative 6d | A549 (Lung) | Not Specified | 0.06 | [8] |

| Quinoline Derivative 8b | A549 (Lung) | Not Specified | 0.08 | [8] |

| PQQ | HL-60 (Leukemia) | Cell-based mTOR | 64 nM | [14][15] |

| Compound 1ae | Influenza A Virus | Not Specified | 1.87 | [17] |

| Compound 9b | Influenza A Virus | Not Specified | 0.88-6.33 | [18] |

Signaling Pathway Visualization

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Caption: Quinoline derivative inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Objective: To determine the cytotoxic effect of quinoline derivatives on cancer cells by measuring cell viability.[19][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[19]

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh complete medium.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[21]

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoline derivative in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the quinoline derivative at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 48-72 hours.[21]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[20][22]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[22]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Objective: To analyze the effect of quinoline derivatives on the cell cycle distribution of cancer cells.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ concentration for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C overnight.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their DNA content.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a significant global health threat, necessitating the development of new antimicrobial agents.[6] Quinoline derivatives have a long history of use as antimicrobial agents, with fluoroquinolones being a well-known class of antibiotics.[23] The antimicrobial spectrum of quinoline derivatives is broad, encompassing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[24][25][26][27]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[28] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinoline derivatives prevent bacterial cell division and lead to cell death. Other proposed mechanisms include the disruption of the bacterial cell membrane and the induction of oxidative stress.[24]

Quantitative Data: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 11 | S. aureus | 6.25 | [27] |

| Compound 15 | S. aureus | 0.8 µM | [7] |

| Compound 5d | S. aureus | 0.125 | [24] |

| Compound 62 | E. coli | 3.125 nmol/mL | [27] |

| Compound 63i | E. coli | 100 | [27] |

| Compound 3c | S. aureus | 2.67 | [26] |

| Quinolone-rhodanine conjugate 27 | M. tuberculosis H37Ra | 1.66 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a quinoline derivative against a specific bacterial strain.[1]

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][29][30]

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the quinoline derivative.

-

Perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

-

-

Inoculum Preparation:

-

Culture the bacterial strain overnight.

-

Prepare a standardized inoculum of the test organism with a turbidity equivalent to a 0.5 McFarland standard.[1]

-

Dilute the standardized inoculum to the appropriate concentration for testing.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[1]

-

Antimalarial Activity: A Historical and Enduring Legacy

The use of quinoline derivatives in the fight against malaria dates back to the 17th century with the discovery of quinine from the bark of the Cinchona tree. Quinine and its synthetic analogs, such as chloroquine and mefloquine, have been mainstays in malaria treatment for decades.

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's food vacuole and interfere with this process, leading to the buildup of toxic heme and subsequent parasite death.

Antiviral Activity: A Growing Area of Investigation

The antiviral potential of quinoline derivatives is an expanding field of research. These compounds have shown promise against a range of viruses, including influenza virus and respiratory syncytial virus (RSV).[17]

Mechanism of Antiviral Action

The mechanisms by which quinoline derivatives exert their antiviral effects are varied and often virus-specific. For influenza virus, some quinoline compounds have been shown to inhibit viral RNA transcription and replication.[17][18]

Quantitative Data: Antiviral Activity of Representative Quinoline Derivatives

| Compound/Derivative | Virus | IC50 (µM) |

| Compound 1ae | Influenza A Virus | 1.87 |

| Compound 9b | Influenza A Virus | 0.88-6.33 |

| Compound 1g | Respiratory Syncytial Virus (RSV) | 3.10-6.93 |

| Compound 19 | Influenza Virus PR8 | 0.091 |

| Isoquinolone Compound 21 | Influenza A and B Viruses | 9.9-18.5 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for certain quinoline derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[32][33] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Representative Quinoline Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 9e | COX-2 | 0.043 | >513 | [33] |

| Compound 12c | COX-2 | 0.1 | High | [34][35] |

| Compound 14a | COX-2 | 0.11 | High | [34][35] |

| Compound 4h | COX-2 | 0.026 | Not specified | [36] |

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Quinoline derivatives are being investigated for their potential to protect neurons from damage and death.[37][38][39]

Mechanism of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often attributed to their antioxidant and metal-chelating properties.[37] Oxidative stress and the dysregulation of metal ions are implicated in the pathology of several neurodegenerative diseases. By scavenging free radicals and chelating excess metal ions, these compounds can mitigate neuronal damage. Some derivatives have also been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the neuroprotective effect of a quinoline derivative against a neurotoxin-induced cell death in a human neuroblastoma cell line (SH-SY5Y).[37][38]

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a suitable medium.

-

For some studies, cells can be differentiated into a more neuronal phenotype using agents like retinoic acid.[40]

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.[41]

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂.[37]

-

-

Assessment of Cell Viability:

-

After a suitable incubation period, assess cell viability using the MTT assay as described previously.

-

An increase in cell viability in the presence of the quinoline derivative compared to the neurotoxin-only treated cells indicates a neuroprotective effect.[37]

-

Conclusion and Future Perspectives

The quinoline scaffold has unequivocally established its significance in medicinal chemistry, giving rise to a plethora of biologically active compounds with diverse therapeutic applications. This guide has provided a comprehensive overview of the major biological activities of quinoline derivatives, highlighting their potential as anticancer, antimicrobial, antimalarial, antiviral, anti-inflammatory, and neuroprotective agents. The synthetic accessibility of the quinoline ring system, coupled with an ever-deepening understanding of the molecular targets and signaling pathways involved in various diseases, will undoubtedly continue to fuel the discovery and development of novel quinoline-based drugs. Future research will likely focus on the design of multi-target quinoline derivatives, the development of more selective and potent compounds, and the exploration of novel therapeutic applications for this remarkable heterocyclic scaffold. The journey of the quinoline nucleus from a component of a traditional remedy to a cornerstone of modern medicine is a testament to the power of natural product-inspired drug discovery and the ingenuity of medicinal chemistry.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpbs.com [ijpbs.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. atcc.org [atcc.org]

- 23. drugs.com [drugs.com]

- 24. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. biointerfaceresearch.com [biointerfaceresearch.com]

- 28. singlecare.com [singlecare.com]